![molecular formula C12H16F3N3O B2734052 2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine CAS No. 2379997-52-9](/img/structure/B2734052.png)
2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine
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Overview
Description
2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TEP or TEPy and is a derivative of pyrimidine. The unique chemical structure of TEPy makes it an attractive candidate for various scientific applications.
Mechanism of Action
The exact mechanism of action of TEPy is not fully understood. However, studies have shown that TEPy acts as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
TEPy has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, TEPy has also been shown to have antioxidant properties. This antioxidant activity can protect cells from oxidative damage and reduce inflammation. TEPy has also been shown to have neuroprotective effects, which can help to prevent or slow down the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TEPy is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This specificity makes TEPy a valuable tool for studying the role of acetylcholine in various physiological processes. However, TEPy also has certain limitations. For example, its low solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on TEPy. One possible direction is to further investigate its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. Another direction is to explore its potential as a tool for studying the role of acetylcholine in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of TEPy and its potential side effects.
Synthesis Methods
TEPy can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloropyrimidine with 1-(2,2,2-trifluoroethyl)piperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
TEPy has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, TEPy has been shown to have potential as a novel drug candidate for the treatment of various diseases such as Alzheimer's and Parkinson's. TEPy has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)9-18-6-2-10(3-7-18)8-19-11-16-4-1-5-17-11/h1,4-5,10H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJERILNPXAGOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine |
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